Panaxydol

Description

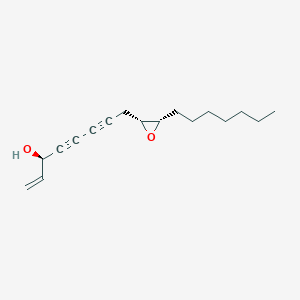

Structure

3D Structure

Propriétés

IUPAC Name |

8-(3-heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,15-18H,2-3,5-7,10,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLDSGIQZAFIAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1C(O1)CC#CC#CC(C=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415267 | |

| Record name | Panaxydol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114718-63-7, 72800-72-7 | |

| Record name | Panaxydol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Panaxydol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Panaxydol: A Technical Overview of its Anticancer Mechanisms of Action

Executive Summary

Panaxydol, a polyacetylenic compound derived from Panax ginseng, has emerged as a potent anti-proliferative agent with significant potential in oncology.[1][2] This document provides a detailed examination of the molecular mechanisms through which this compound exerts its anticancer effects. The primary modes of action are the induction of apoptosis and the arrest of the cell cycle, predominantly at the G1 phase. These effects are orchestrated through a complex interplay of signaling pathways initiated by a surge in intracellular calcium, the generation of reactive oxygen species (ROS), and the modulation of key cell cycle regulators. This compound's ability to preferentially target transformed cells while having minimal effect on non-transformed cells underscores its therapeutic promise.[1] This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling cascades to facilitate further investigation and drug development efforts.

Core Mechanism: Induction of Apoptosis

This compound triggers caspase-dependent apoptosis in a variety of cancer cell lines through a multi-pronged approach that involves calcium signaling, oxidative stress, and activation of specific stress-response pathways.[1]

The Calcium-ROS Axis

The apoptotic cascade is initiated by a rapid and sustained increase in the intracellular calcium concentration ([Ca²⁺]i) following this compound exposure.[1][3] This calcium influx serves as a critical upstream signal, leading to the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[1][4] These activated kinases then play a pivotal role in stimulating NADPH oxidase.[1] The activation of NADPH oxidase, evidenced by the membrane translocation of its p47(phox) and p67(phox) subunits, is responsible for an initial burst of reactive oxygen species (ROS).[1] This initial oxidative stress is then amplified by a secondary wave of ROS generation from the mitochondria, creating a feedback loop that commits the cell to a mitochondrial-mediated apoptotic pathway.[1]

EGFR Activation and Endoplasmic Reticulum (ER) Stress

In certain cancer cells, such as the MCF-7 breast cancer line, this compound's mechanism involves the immediate activation of the Epidermal Growth Factor Receptor (EGFR).[5] This suggests that this compound may be particularly effective against EGFR-addicted cancers.[5] EGFR activation is followed by the stimulation of Phospholipase C gamma (PLCγ), which triggers the release of Ca²⁺ from the endoplasmic reticulum (ER).[5]

This release of ER calcium stores, compounded by oxidative stress, induces ER stress. The apoptotic signal is then transmitted through the protein kinase R-like ER kinase (PERK) branch of the unfolded protein response.[5] PERK activation leads to the induction of C/EBP homologous protein (CHOP), which in turn elevates the expression of the pro-apoptotic protein Bim, ultimately initiating mitochondrial calcium uptake and apoptosis.[5] The pathway linking the elevated cytoplasmic calcium to JNK/p38 activation has been further elucidated to involve the sequential activation of calmodulin/CaMKII and TGF-β-activated kinase (TAK1).[5]

The following diagram illustrates the interconnected signaling pathways leading to this compound-induced apoptosis.

Core Mechanism: G1 Phase Cell Cycle Arrest

In addition to inducing apoptosis, this compound effectively halts cancer cell proliferation by inducing cell cycle arrest at the G1 phase.[3][6] This mechanism has been observed in non-small cell lung cancer (NSCLC) and human hepatocarcinoma (HepG2) cells.[2][3]

Modulation of G1-S Transition Machinery

The G1 arrest is achieved by targeting the core proteins that govern the G1-S transition. This compound treatment leads to a significant downregulation in the protein expression of key cyclin-dependent kinases (CDK2, CDK4, CDK6) and their regulatory cyclin partners (cyclin D1, cyclin E).[3][6]

Concurrently, this compound upregulates the expression of CDK inhibitors (CDKIs), specifically p21CIP1/WAF1 and p27KIP1.[2][3][6] The combined effect of reduced CDK/cyclin complex activity and increased inhibition by p21 and p27 leads to a marked decrease in the phosphorylation of the retinoblastoma (Rb) protein.[2][3][6] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for S-phase entry and thereby enforcing G1 arrest.

Importantly, this cell cycle arrest mechanism is also closely linked to the this compound-induced increase in intracellular Ca²⁺.[3] The use of a Ca²⁺ chelator was shown to attenuate both the G1 arrest and the corresponding decrease in CDK6 and cyclin D1 expression, confirming the role of calcium signaling in this process.[3]

The diagram below outlines the mechanism of this compound-induced G1 cell cycle arrest.

Quantitative Data Summary

The anti-proliferative effects of this compound have been quantified across various cancer cell lines. The data highlights a dose-dependent inhibition of cell growth.

Table 1: Anti-proliferative Activity of this compound and Related Compounds

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| This compound | HL60 | Trypan Blue | Growth Inhibition | Marked inhibition in a dose- and time-dependent manner | [7][8] |

| This compound | HepG2 | MTT Assay | Proliferation | Significant inhibition | [2] |

| This compound | NSCLC (A549) | Proliferation Assay | Cytotoxicity | Stronger cytotoxic effect than in NCI-H358 cells | [6] |

| Panaxytriol | P388D1 (Mouse Lymphoma) | Cytotoxicity Assay | IC50 | 3.1 µg/ml | [9] |

| Panaxytriol | P388D1 (Mouse Lymphoma) | DNA Synthesis Assay | IC50 | 0.7 µg/ml |[9] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Compound | Cell Line | Treatment | % of Cells in G1 | % of Cells in G2/M | Reference |

|---|---|---|---|---|---|

| Panaxytriol | P388D1 | 5 µg/ml (24h) | Decrease | 26% (from 9%) | [9] |

| Panaxytriol | P388D1 | 5 µg/ml (36h) | Decrease | 48% (from 9%) | [9] |

| This compound | HepG2 | Dose-dependent | G1 arrest observed | Not specified | [2] |

| this compound | NSCLC | Dose-dependent | G1 arrest observed | Not specified |[3][6] |

Key Experimental Protocols

The investigation of this compound's mechanism of action relies on a set of standard and specialized cell and molecular biology techniques.

Cell Viability and Proliferation (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., HepG2) in 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound or vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control.

Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)

-

Cell Treatment: Culture cells (e.g., HL60) and treat with this compound for the desired time (e.g., 6 or 12 hours).[7]

-

Harvesting: Collect both adherent and floating cells and wash them with ice-cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Western Blot Analysis

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, p21, pRb) overnight at 4°C.[7]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

The following diagram provides a generalized workflow for these key experiments.

Conclusion and Future Directions

This compound demonstrates a robust and multi-faceted mechanism of action against cancer cells, primarily through the induction of apoptosis and G1 cell cycle arrest. Its activity is rooted in the disruption of calcium homeostasis and the generation of oxidative stress, which activates downstream signaling cascades involving MAPK, ER stress, and key cell cycle regulators. The compound's ability to preferentially induce apoptosis in transformed cells highlights its potential as a selective anticancer agent.[1] Furthermore, the involvement of EGFR activation in its mechanism suggests a promising therapeutic avenue for cancers that are dependent on this pathway.[5]

Future research should focus on in vivo studies to validate these mechanisms in complex tumor microenvironments and to assess the pharmacokinetic and pharmacodynamic properties of this compound.[5] Investigating potential synergistic effects with existing chemotherapeutic agents could also unlock new combination therapy strategies. A deeper exploration into its effects on other cancer-related pathways, such as NF-κB and JAK/STAT, may reveal additional mechanisms and broaden its therapeutic applicability.[4][10] The comprehensive data presented in this guide provides a solid foundation for these future investigations, paving the way for the development of this compound as a novel therapeutic agent in oncology.

References

- 1. This compound induces apoptosis through an increased intracellular calcium level, activation of JNK and p38 MAPK and NADPH oxidase-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits the proliferation and induces the differentiation of human hepatocarcinoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Derived from Panax ginseng Inhibits G1 Cell Cycle Progression in Non-small Cell Lung Cancer via Upregulation of Intracellular Ca2+ Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytochemistry, pharmacological effects and mechanism of action of volatile oil from Panax ginseng C.A.Mey: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a component of Panax ginseng, induces apoptosis in cancer cells through EGFR activation and ER stress and inhibits tumor growth in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. mdpi.com [mdpi.com]

- 8. Induction of apoptosis in human promyelocytic leukemia HL60 cells by panaxynol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of JAK2/STAT3 signaling pathway by panaxadiol limits the progression of pancreatic cancer | Aging [aging-us.com]

Panaxydol source and extraction from Panax ginseng

Whitepaper: Panaxydol from Panax ginseng

A Technical Guide to Source, Extraction, and Biological Activity for Researchers and Drug Development Professionals

Abstract

This compound is a bioactive polyacetylenic compound predominantly found in the roots of Panax ginseng C.A. Meyer.[1][2] This document provides a comprehensive technical overview of this compound, covering its chemical properties, natural sources, and biosynthesis. It details various methodologies for its extraction, isolation, and quantification. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's significant pharmacological effects, including its anticancer, anti-inflammatory, and neuroprotective activities, supported by diagrams of key signaling pathways. Detailed experimental protocols are provided to facilitate further research and development.

Introduction

Ginseng (Panax ginseng) has been a cornerstone of traditional medicine for centuries, with its therapeutic effects attributed to a variety of active constituents.[3][4] While ginsenosides (B1230088) are the most studied compounds, another class of lipid-soluble molecules, the polyacetylenes, has garnered significant interest for its potent biological activities.[3][4] Among these, this compound ((3R)-8-[(2R,3S)-3-Heptyl-2-oxiranyl]-1-octene-4,6-diyn-3-ol), a C17-polyacetylene, has demonstrated promising anticancer, anti-inflammatory, and neuroprotective properties.[2][5][6][7] Its ability to induce apoptosis in cancer cells, modulate inflammatory pathways, and promote axonal growth makes it a compound of high interest for pharmacological research and drug development.[5][7][8] This whitepaper serves as a technical resource, consolidating current knowledge on this compound's sourcing from Panax ginseng, its extraction and analysis, and its mechanisms of action.

Chemical Properties and Structure

This compound is a fatty alcohol characterized by a 17-carbon chain with two acetylene (B1199291) triple bonds, a vinyl group, a hydroxyl group, and an epoxide ring.[2][9] These structural features are crucial for its biological activity.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₂₄O₂ | [2] |

| Molecular Weight | 260.377 g/mol | [10] |

| CAS Number | 72800-72-7 | [2] |

| IUPAC Name | (3R)-8-[(2R,3S)-3-Heptyl-2-oxiranyl]-1-octene-4,6-diyn-3-ol | [2] |

| Synonyms | Falcarindiol epoxide | [4][9] |

| Structure | See Figure 1 | [4] |

Figure 1: Chemical Structure of this compound

Natural Source and Biosynthesis

Source

The primary natural source of this compound is the root of Panax ginseng C.A. Meyer (Korean ginseng).[1][5] It is also found in other species of the Panax genus, such as P. quinquifolium (American ginseng).[11][12] Within the plant, polyacetylenes like this compound are considered secondary metabolites that contribute to the plant's defense mechanisms. The concentration of these compounds can vary based on the age of the plant, cultivation conditions, and the specific part of the root being analyzed.[13]

Biosynthesis

The biosynthesis of this compound in Panax ginseng follows a polyketide-type pathway derived from fatty acids.[3][9] Isotope labeling studies using ¹³CO₂ and [U-¹³C₆]glucose have confirmed that C17-polyacetylenes like this compound are formed via the decarboxylation of C18 unsaturated fatty acids, with crepenynic acid being a likely precursor.[3][4][9][14]

Extraction and Isolation

This compound is a lipid-soluble molecule, dictating the use of nonpolar organic solvents for its extraction.[3][15] Several methods have been developed, each with distinct advantages in terms of efficiency, yield, and purity.

Extraction Methodologies

A general workflow for obtaining pure this compound involves extraction from dried ginseng root, followed by chromatographic purification.

References

- 1. This compound induces apoptosis through an increased intracellular calcium level, activation of JNK and p38 MAPK and NADPH oxidase-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 72800-72-7: this compound | CymitQuimica [cymitquimica.com]

- 3. Biosynthesis of Panaxynol and this compound in Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound, a component of Panax ginseng, induces apoptosis in cancer cells through EGFR activation and ER stress and inhibits tumor growth in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular mechanism of this compound on promoting axonal growth in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Panaxynol, a bioactive component of American ginseng, targets macrophages and suppresses colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of panaxynol and this compound in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemical Diversity of Panax ginseng, Panax quinquifolium, and Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of Ginsenoside Contents in Different Parts of Korean Ginseng (Panax ginseng C.A. Meyer) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Phytochemistry, pharmacological effects and mechanism of action of volatile oil from Panax ginseng C.A.Mey: a review - PMC [pmc.ncbi.nlm.nih.gov]

Panaxydol Signaling Pathways in Apoptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxydol, a naturally occurring polyacetylenic compound isolated from the roots of Panax ginseng, has garnered significant attention in oncological research for its potent pro-apoptotic effects in various cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound to induce programmed cell death. It is designed to serve as a resource for researchers and professionals in drug development, offering detailed insights into its mechanisms of action, quantitative data on its efficacy, and established experimental protocols for its study.

This compound has been shown to preferentially induce apoptosis in transformed cells while having a minimal effect on non-transformed cells, highlighting its potential as a selective anti-cancer agent.[3] Its pro-apoptotic activity is mediated through a complex network of signaling events, primarily involving the induction of intracellular calcium influx, generation of reactive oxygen species (ROS), and the activation of endoplasmic reticulum (ER) stress, ultimately leading to the activation of the caspase cascade.[3][4]

Core Signaling Pathways in this compound-Induced Apoptosis

This compound orchestrates apoptosis through at least two major interconnected signaling cascades: the Calcium/MAPK/ROS pathway and the EGFR/ER Stress pathway. These pathways converge on the mitochondria, leading to the activation of the intrinsic apoptotic pathway.

The Calcium/MAPK/ROS Signaling Axis

A primary mechanism initiated by this compound is the rapid and sustained increase in intracellular calcium concentration ([Ca2+]i).[3] This calcium influx acts as a critical second messenger, triggering a cascade of downstream events.

-

Activation of JNK and p38 MAPK: The elevated [Ca2+]i leads to the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[3]

-

NADPH Oxidase-Mediated ROS Generation: Activated JNK and p38 MAPK are key to the activation of NADPH oxidase. This is evidenced by the translocation of the regulatory subunits p47phox and p67phox to the membrane, which is necessary for ROS generation.[3]

-

Mitochondrial ROS Production and Caspase Activation: The initial ROS generation by NADPH oxidase is critical for this compound-induced apoptosis. This is followed by secondary ROS production from the mitochondria, leading to a caspase-dependent mitochondrial apoptotic pathway.[3]

The EGFR/ER Stress-Mediated Apoptotic Pathway

In certain cancer cells, such as the MCF-7 breast cancer cell line, this compound has been shown to initiate apoptosis through the activation of the Epidermal Growth Factor Receptor (EGFR).[4]

-

EGFR and PLCγ Activation: this compound treatment leads to the immediate activation of EGFR, which in turn activates Phospholipase C gamma (PLCγ).[4]

-

ER Calcium Release and ER Stress: Activated PLCγ results in the release of Ca2+ from the endoplasmic reticulum (ER). This depletion of ER calcium stores triggers ER stress.[4]

-

UPR Activation and CHOP Induction: The resulting oxidative and ER stress activates the Protein Kinase R-like ER Kinase (PERK) branch of the Unfolded Protein Response (UPR). PERK activation leads to the induction of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[4]

-

Bim Expression and Mitochondrial Apoptosis: CHOP upregulates the expression of the BH3-only protein Bim. Bim then initiates mitochondrial calcium uptake and the intrinsic apoptotic pathway.[4]

Modulation of Bcl-2 Family Proteins and Caspase Activation

This compound also directly influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family and promotes the activation of executioner caspases.

-

Regulation of Bcl-2 and Bax: In rat C6 glioma cells, this compound treatment resulted in a decreased expression of the anti-apoptotic protein Bcl-2 and an increased expression of the pro-apoptotic protein Bax.[5] This shift in the Bax/Bcl-2 ratio is a key determinant in promoting mitochondrial outer membrane permeabilization and the release of cytochrome c.

-

Activation of PKCδ and Caspase-3: In human promyelocytic leukemia HL-60 cells, this compound induces the proteolytic activation of Protein Kinase C delta (PKCδ). This is followed by the activation of caspase-3, a key executioner caspase, and the subsequent cleavage of its substrate, Poly (ADP-ribose) polymerase (PARP).[2]

Quantitative Data on this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key findings.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| C6 | Rat Glioma | ID50 | 40 µM | [5] |

| HL-60 | Human Promyelocytic Leukemia | Apoptotic Cells (30 µM, 6h) | Early apoptotic cells observed | [2] |

| HL-60 | Human Promyelocytic Leukemia | Apoptotic Cells (30 µM, 12h) | Increased late-stage apoptosis | [2] |

| A2780 | Human Ovarian Carcinoma | IC50 (Panaquinquecol 4) | 7.60 ± 1.33 µM | [6] |

| SKOV3 | Human Ovarian Carcinoma | IC50 (Panaquinquecol 4) | 27.53 ± 1.22 µM | [6] |

| SKOV3 | Human Ovarian Carcinoma | IC50 (Acetylthis compound) | < 50 µM | [6] |

| SKOV3 | Human Ovarian Carcinoma | IC50 ((3R,9R,10R)-panaxytriol) | < 50 µM | [6] |

Note: Panaquinquecol 4, Acetylthis compound, and (3R,9R,10R)-panaxytriol are related C17 polyacetylenes also found in Panax ginseng.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in elucidating the mechanisms of action of novel compounds. Below are detailed protocols for key assays used in the study of this compound-induced apoptosis.

Western Blot Analysis for Apoptosis Markers

This protocol is designed to detect changes in the expression levels of key apoptotic proteins such as caspases, PARP, and Bcl-2 family members.[7][8][9]

a. Cell Lysis and Protein Extraction

-

Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified time.

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

b. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

c. SDS-PAGE and Protein Transfer

-

Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load samples onto an SDS-polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

d. Immunoblotting

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

e. Detection and Analysis

-

Incubate the membrane with an ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Annexin V-FITC/PI Staining for Apoptosis Detection by Flow Cytometry

This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

-

Induce apoptosis by treating cells with this compound. Include both negative (vehicle-treated) and positive controls.

-

Harvest 1-5 x 105 cells by centrifugation. For adherent cells, gently detach using trypsin and wash with serum-containing media.

-

Wash cells once with cold 1X PBS.

-

Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells immediately by flow cytometry.

Interpretation of Results:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Measurement of Intracellular Calcium ([Ca2+]i) by Flow Cytometry

This protocol utilizes a calcium-sensitive fluorescent dye, such as Indo-1 AM or Fluo-3 AM, to measure changes in intracellular calcium levels.[12][13]

-

Harvest cells and adjust the concentration to 1 x 107 cells/mL in culture medium.

-

Add the calcium-sensitive dye (e.g., 1-10 µM Indo-1 AM) to the cell suspension.

-

Incubate the cells for 30-45 minutes at 37°C in the dark, with gentle mixing every 10-15 minutes.

-

Wash the cells once with culture medium.

-

Resuspend the cells at 5 x 106 cells/mL in culture medium and allow them to rest at room temperature for at least 15 minutes, protected from light.

-

Prior to analysis, warm the cells to 37°C.

-

Acquire a baseline fluorescence reading on the flow cytometer for 30-60 seconds.

-

Add this compound to the cell suspension while continuing to acquire data to measure the change in fluorescence over time, which corresponds to the influx of intracellular calcium.

Detection of Reactive Oxygen Species (ROS)

The generation of ROS can be detected using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[14][15][16]

-

Seed cells in a multi-well plate and allow them to adhere.

-

Wash the cells with a suitable buffer (e.g., PBS or DMEM without phenol (B47542) red).

-

Load the cells with 10 µM DCFH-DA working solution and incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells to remove the excess probe.

-

Treat the cells with this compound for the desired time period.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize by fluorescence microscopy. An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion

This compound is a promising natural compound that induces apoptosis in cancer cells through a multifaceted mechanism involving the disruption of calcium homeostasis, induction of oxidative and ER stress, and modulation of key apoptotic regulatory proteins. The signaling pathways and experimental protocols detailed in this guide provide a solid foundation for further research into the therapeutic potential of this compound. A thorough understanding of these mechanisms is crucial for the design of future preclinical and clinical studies aimed at developing this compound as a novel anti-cancer agent. Further investigation is warranted to explore the interplay between the different signaling pathways and to identify potential biomarkers for predicting sensitivity to this compound treatment.

References

- 1. kumc.edu [kumc.edu]

- 2. mdpi.com [mdpi.com]

- 3. This compound induces apoptosis through an increased intracellular calcium level, activation of JNK and p38 MAPK and NADPH oxidase-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a component of Panax ginseng, induces apoptosis in cancer cells through EGFR activation and ER stress and inhibits tumor growth in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of apoptosis in rat C6 glioma cells by this compound [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Apoptosis western blot guide | Abcam [abcam.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. benchchem.com [benchchem.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. bu.edu [bu.edu]

- 13. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 14. assaygenie.com [assaygenie.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

Panaxydol: A Comprehensive Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panaxydol, a naturally occurring polyacetylene found in the roots of Panax ginseng, has garnered significant scientific interest due to its potent biological activities, including anticancer and neuroprotective effects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological signaling pathways of this compound. Detailed summaries of its spectral data, along with established protocols for its isolation and chemical synthesis, are presented to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a C17 polyacetylene characterized by a terminal vinyl group, two conjugated triple bonds, a secondary alcohol, and an epoxide ring. The naturally occurring isomer has been identified as (3R,9R,10S)-9,10-epoxy-1-heptadecene-4,6-diyn-3-ol .

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (3R)-8-[(2R,3S)-3-heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-ol[1] |

| Molecular Formula | C₁₇H₂₄O₂[1] |

| Molecular Weight | 260.37 g/mol [2] |

| CAS Number | 72800-72-7[1] |

| Stereochemistry | 3R, 9R, 10S[2] |

Physicochemical Properties

This compound is an oily substance at room temperature. Its solubility and other physical properties are crucial for its handling, formulation, and biological activity studies.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Oil | [3] |

| Boiling Point (Predicted) | 397.8 ± 32.0 °C | [4] |

| Density (Predicted) | 0.999 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [4] |

| Optical Rotation ([α]D) | While the specific optical rotation for the natural (3R,9R,10S)-isomer of this compound is not explicitly stated in the reviewed literature, a closely related synthetic stereoisomer, (9R,10S)-epoxyheptadecan-4,6-diyn-3-one, exhibits a value of -69.0° (c 1.0, CHCl₃). This suggests a significant levorotatory nature for compounds with the (9R,10S) configuration. | [5] |

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques. Detailed 1H and 13C NMR data have been reported in the literature, allowing for the unambiguous identification of the molecule and its stereoisomers.

Table 3: Summary of NMR Spectral Data for this compound

| Nucleus | Key Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference for Detailed Data |

| ¹H-NMR | The spectrum is characterized by signals corresponding to the terminal vinyl protons, the methine proton of the secondary alcohol, protons adjacent to the epoxide ring, and the aliphatic chain protons. Specific chemical shifts and coupling constants are detailed in the cited literature. | [6][7] |

| ¹³C-NMR | The spectrum shows distinct signals for the acetylenic carbons, the carbons of the vinyl group, the carbon bearing the hydroxyl group, the epoxide carbons, and the carbons of the heptyl side chain. Full spectral assignments can be found in the referenced publications. | [5] |

Experimental Protocols

Isolation from Panax ginseng

A standard protocol for the isolation and purification of this compound from dried ginseng roots is as follows:

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

-

Extraction: Dry, powdered roots of Panax ginseng are subjected to reflux extraction with a non-polar solvent such as n-hexane.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude oily residue.

-

Chromatography: The crude extract is then purified using silica gel column chromatography.

-

Elution and Isolation: Elution with a gradient of hexane and ethyl acetate allows for the separation of this compound from other constituents. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure compound.

Chemical Synthesis

The total synthesis of this compound and its stereoisomers has been achieved through multi-step synthetic routes. A common strategy involves the coupling of two key fragments, often utilizing the Cadiot-Chodkiewicz reaction, followed by stereoselective epoxidation, such as the Sharpless asymmetric epoxidation.

Retrosynthetic Analysis of this compound

Caption: A general retrosynthetic approach for the synthesis of this compound.

A key publication outlines a strategy starting from L-(+)-diethyl tartrate to establish the required stereocenters. The synthesis involves the creation of a chiral terminal alkyne and a chiral bromoalkyne fragment, which are then coupled. The stereochemistry of the epoxide is often introduced via a Sharpless asymmetric epoxidation of a corresponding allylic alcohol precursor.

Biological Activities and Signaling Pathways

This compound exhibits significant biological effects, primarily investigated in the contexts of cancer and neuroscience.

Anticancer Activity: Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines. The proposed mechanism involves an increase in intracellular calcium levels, which in turn activates JNK and p38 MAPK signaling pathways. This leads to the activation of NADPH oxidase and the generation of reactive oxygen species (ROS), ultimately triggering the mitochondrial apoptotic cascade.

Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling cascade of this compound leading to apoptosis.

Neuroprotective and Neurotrophic Effects

In neuronal cell models, such as PC12 cells, this compound promotes neurite outgrowth, suggesting potential for nerve regeneration. This effect is mediated through a distinct signaling pathway that involves the elevation of cyclic AMP (cAMP). Unlike many cAMP-mediated processes, this compound's action is independent of Protein Kinase A (PKA). Instead, it proceeds through the activation of Exchange protein directly activated by cAMP 1 (Epac1), which subsequently activates the Rap1-MEK-ERK-CREB signaling cascade.

Signaling Pathway of this compound-Induced Neurite Outgrowth

Caption: PKA-independent signaling pathway for this compound's neurotrophic effects.

Conclusion

This compound stands out as a promising bioactive natural product with well-defined chemical characteristics and significant therapeutic potential. This guide provides a foundational resource for researchers, consolidating key data on its structure, properties, and mechanisms of action. Further investigation into its pharmacology, pharmacokinetics, and safety profile is warranted to explore its full potential in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of panax acetylenes: chiral syntheses of acetylthis compound, PQ-3 and panaxydiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Complete 1H-NMR and 13C-NMR spectral assignment of five malonyl ginsenosides from the fresh flower buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First total synthesis of optically active this compound, a potential antitumor agent isolated from Panax ginseng - East China Normal University [pure.ecnu.edu.cn:443]

- 7. dev.spectrabase.com [dev.spectrabase.com]

Panaxydol's Neuroprotective Effects: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 18, 2025 – This technical guide provides an in-depth analysis of the neuroprotective effects of Panaxydol, a polyacetylene compound isolated from Panax species. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current research, including quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Executive Summary

This compound has emerged as a promising natural compound with significant neuroprotective properties. Research indicates its potential in promoting neurite outgrowth, mitigating neuronal apoptosis, reducing neuroinflammation, and combating oxidative stress. This guide synthesizes the available scientific literature to provide a detailed technical resource for further investigation and development of this compound-based therapeutics for neurological disorders.

Neurotrophic and Neurite Outgrowth Effects

This compound has been shown to promote neurite outgrowth in PC12 cells, a well-established model for neuronal differentiation. This effect is dose-dependent and mediated through the activation of specific signaling pathways.

Quantitative Data: Neurite Outgrowth in PC12 Cells

| This compound Concentration | Percentage of Neurite-Bearing Cells (%) | Average Length per Neurite (μm) |

| 0 µM (Control) | Very few short neurites | - |

| 5 µM | 9.73 ± 2.83 | 45.29 ± 5.89 |

| 10 µM | 25.63 ± 4.88 | 47.46 ± 11.88 |

| 20 µM | 47.21 ± 3.56 | 65.04 ± 19.50 |

Data presented as mean ± SD.

Experimental Protocol: Neurite Outgrowth Assay in PC12 Cells

-

Cell Culture: PC12 cells are maintained in RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells are seeded in 6-well plates coated with poly-L-lysine at a density of 1 × 10^5 cells/well.

-

Treatment: After 24 hours, the medium is replaced with a low-serum medium (1% horse serum) containing various concentrations of this compound (5, 10, and 20 µM) or vehicle control.

-

Incubation: Cells are incubated for 48 hours.

-

Analysis: The percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter) and the average neurite length are quantified using imaging software from at least 10 randomly selected fields per well.

Signaling Pathway: cAMP-Epac1-Rap1-MEK-ERK-CREB Pathway

This compound promotes neurite outgrowth by activating a specific signaling cascade. Unlike nerve growth factor (NGF), which primarily acts through Trk receptors, this compound increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This leads to the activation of Epac1, which in turn activates Rap1, MEK, and ERK, ultimately leading to the phosphorylation of CREB and promoting the expression of genes involved in neurite outgrowth.[1]

Anti-Apoptotic Effects

This compound demonstrates significant anti-apoptotic effects in neuronal cells, protecting them from various toxic insults. This protection is achieved through the regulation of key apoptotic proteins and the inhibition of upstream signaling events.

Quantitative Data: Protection of Cortical Neurons from SNP-Induced Apoptosis

| Treatment | Cell Viability (%) | Bax/Bcl-2 Ratio (relative to control) |

| Control | 100 | 1.0 |

| SNP (1 mM) | Reduced | Increased |

| SNP + this compound (5 µM) | Significantly Increased vs. SNP | Reduced vs. SNP |

Qualitative data from the study indicates a significant reduction in cell death and a decrease in the Bax/Bcl-2 ratio with this compound pretreatment.[2]

Experimental Protocol: SNP-Induced Apoptosis in Primary Cortical Neurons

-

Primary Culture: Primary cortical neurons are prepared from the cerebral cortices of embryonic day 17-18 Sprague-Dawley rats.

-

Seeding: Neurons are plated on poly-L-lysine-coated 96-well plates or 6-well plates.

-

Pre-treatment: After 7 days in culture, neurons are pre-treated with this compound (5 µM) for 24 hours.

-

Induction of Apoptosis: Apoptosis is induced by exposing the cells to 1 mM sodium nitroprusside (SNP), a nitric oxide donor, for 24 hours.

-

Cell Viability Assessment: Cell viability is determined using the MTT assay.

-

Western Blot Analysis: The expression levels of Bax and Bcl-2 proteins are analyzed by Western blotting to determine the Bax/Bcl-2 ratio.

Signaling Pathway: Inhibition of Apoptosis

This compound protects neurons from apoptosis by modulating the intrinsic apoptotic pathway. It has been shown to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2, thereby reducing the Bax/Bcl-2 ratio and preventing the activation of downstream caspases.[2] Furthermore, this compound has been found to inhibit the increase in intracellular calcium levels and the generation of reactive oxygen species (ROS), both of which are key triggers of apoptosis.[3][4]

References

- 1. This compound, a component of Panax ginseng, induces apoptosis in cancer cells through EGFR activation and ER stress and inhibits tumor growth in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective effect of this compound and panaxynol on sodium nitroprusside-induced apoptosis in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and panaxynol protect cultured cortical neurons against Abeta25-35-induced toxicity [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis through an increased intracellular calcium level, activation of JNK and p38 MAPK and NADPH oxidase-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of Panaxydol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panaxydol, a polyacetylenic compound derived from Panax ginseng, has emerged as a promising natural product with significant anti-inflammatory activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. The guide also visualizes the intricate signaling pathways modulated by this compound, offering a clear perspective on its potential as a therapeutic agent for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of pathological conditions, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a continuous endeavor in drug discovery. This compound, a C17-polyacetylene, has garnered considerable attention for its potent anti-inflammatory and anti-cancer properties.[1] This document synthesizes the current scientific knowledge on this compound's anti-inflammatory properties, focusing on its mechanisms of action, quantitative effects, and the experimental methodologies used to elucidate these properties.

Molecular Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and inflammatory mediators. The primary mechanisms include the inhibition of pro-inflammatory enzymes, suppression of inflammatory signaling cascades, and regulation of cytokine production.

Inhibition of Pro-inflammatory Enzymes: COX-2 and iNOS

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are two key enzymes that are upregulated during inflammation and are responsible for the production of prostaglandins (B1171923) (PGs) and nitric oxide (NO), respectively.[2][3] this compound and the related compound Panaxynol have been shown to suppress the expression of both COX-2 and iNOS.[4][5] In a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, treatment with Panaxynol resulted in a decreased expression of COX-2.[4] Similarly, Panaxynol inhibited the expression of iNOS in interferon-γ (IFNγ)-stimulated macrophages.[5] The reduction in the production of NO and PGE2 is a critical aspect of this compound's anti-inflammatory activity.[3]

Modulation of Inflammatory Signaling Pathways

The MAPK signaling pathway, which includes p38 MAPK and c-Jun N-terminal kinase (JNK), plays a crucial role in the inflammatory response.[6] this compound has been shown to activate JNK and p38 MAPK, which, in the context of cancer cells, leads to apoptosis.[7] However, RNA-seq analysis in macrophages suggests that Panaxynol's pro-apoptotic effects on these immune cells may also be mediated through the MAPK signaling pathway, which is a key component of its anti-inflammatory effect in colitis.[8] Further research is needed to fully elucidate the differential roles of MAPK activation by this compound in different cell types and its direct contribution to anti-inflammatory effects versus apoptosis of inflammatory cells.

This compound has been demonstrated to attenuate lipopolysaccharide (LPS)-induced acute lung injury (ALI) by upregulating the Keap1-Nrf2/HO-1 pathway.[9] The nuclear factor erythroid-2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and anti-inflammatory genes, including heme oxygenase-1 (HO-1).[10] By activating this pathway, this compound enhances the cellular defense against oxidative stress and inflammation.[9] Studies with Panaxynol in a DSS-induced colitis mouse model have shown that the anti-inflammatory efficacy of Panaxynol is lost in Nrf2 knockout mice, highlighting the critical role of this pathway.[8]

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[11][12] this compound has been identified as a direct inhibitor of NLRP3 inflammasome activation.[11] It has been shown to block the release of inflammasome-dependent cytokines, pyroptotic cell death, and caspase-1 activation.[11] This inhibitory effect is specific to the NLRP3 pathway and is thought to occur through a potential interaction with the ATP-binding motif of NLRP3.[11]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and the related compound Panaxynol from various studies.

Table 1: In Vitro Anti-inflammatory Effects of Panaxynol

| Cell Line | Stimulant | Panaxynol Concentration | Effect | Reference |

| ANA-1 mouse macrophages | IFNγ (10 ng/ml) | 10 µM | 3.3% increase in apoptosis | [4] |

| ANA-1 mouse macrophages | - | 50 µM | 18% increase in apoptosis | [4] |

| ANA-1 mouse macrophages | - | 100 µM | 70% increase in apoptosis | [4] |

| RAW264.7 cells | - | 50 µM | 50% increase in apoptosis | [4] |

| RAW264.7 cells | - | 100 µM | 99% increase in apoptosis | [4] |

| LLC-PK1 cells | Cisplatin (25 µM) | 0.25 - 4 µM | Increased cell viability from 59.94% to 75.95% - 82.63% | [5] |

Table 2: In Vivo Anti-inflammatory Effects of Panaxynol

| Animal Model | Disease Model | Panaxynol Dosage | Effect | Reference |

| Mice | DSS-induced colitis | 1 mg/kg/day | Significantly decreased Clinical Disease Index and inflammation score; decreased COX-2 expression. | [4] |

| Mice | Cisplatin-induced kidney injury | Not specified | Reduced serum creatinine (B1669602) and BUN; decreased COX-2 and MCP-1 mRNA expression. | [5] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), visualize key signaling pathways and a general experimental workflow for assessing the anti-inflammatory properties of this compound.

References

- 1. Biosynthesis of Panaxynol and this compound in Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory effect of Panax notoginseng on nitric oxide synthase, cyclo-oxygenase-2 and neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Panaxynol, a bioactive component of American ginseng, targets macrophages and suppresses colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective Effect of Panaxynol Isolated from Panax vietnamensis against Cisplatin-Induced Renal Damage: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protopanaxadiol induces apoptosis through JNK signaling pathway and targeting MLK3 in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces apoptosis through an increased intracellular calcium level, activation of JNK and p38 MAPK and NADPH oxidase-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Panaxynol’s Pharmacokinetic Properties and Its Mechanism of Action in " by Hossam Sami Tashkandi [scholarcommons.sc.edu]

- 9. This compound attenuates ferroptosis against LPS-induced acute lung injury in mice by Keap1-Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identifying panaxynol, a natural activator of nuclear factor erythroid-2 related factor 2 (Nrf2) from American ginseng as a suppressor of inflamed macrophage-induced cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound extracted from Panax ginseng inhibits NLRP3 inflammasome activation to ameliorate NASH-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Panaxydol: A Comprehensive Technical Guide on its Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxydol is a naturally occurring polyacetylene found in the roots of Panax species, most notably Panax ginseng. Since its initial discovery, it has garnered significant scientific interest due to its diverse biological activities, particularly its potent anti-cancer properties. This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its complex signaling pathways.

Discovery and History

This compound was first isolated from the roots of Panax ginseng C.A. Meyer.[1] Early research focused on identifying the various bioactive constituents of ginseng beyond the well-known ginsenosides. This compound, along with the related polyacetylene panaxynol, was identified as a significant lipophilic component of ginseng extracts.[2] These compounds have been recognized for a range of biological activities, including anti-proliferative, anti-inflammatory, and neuroprotective effects.

The biosynthesis of this compound in Panax ginseng has been elucidated through 13C-labeling experiments. These studies have shown that this compound is derived from the decarboxylation of fatty acids, likely crepenynic acid, following a polyketide-type labeling pattern.[3]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity and pharmacokinetic parameters of this compound and its closely related analogue, Panaxynol.

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | MCF-7 | Breast Cancer | Not explicitly quantified, but demonstrated activity | [4] |

| This compound | HepG2 | Liver Cancer | Not explicitly quantified, but demonstrated activity | [5] |

| This compound | A549 | Lung Cancer | Not explicitly quantified, but demonstrated activity | [6] |

| Panaxynol and this compound | HL-60 | Promyelocytic Leukemia | Markedly inhibited proliferation (dose-dependent) | [6] |

| Panaxytriol | P388D1 | Mouse Lymphoma | 3.1 µg/mL | Not directly cited |

| Panaxytriol | Jurkat | Human Lymphoma | 11.1 µg/mL | Not directly cited |

| Panaxytriol | U937 | Human Lymphoma | 9.8 µg/mL | Not directly cited |

| Panaxytriol | K562 | Human Leukemia | 10.8 µg/mL | Not directly cited |

| Panaxytriol | SNU-C2A | Human Colon Cancer | 8.3 µg/mL | Not directly cited |

| Panaxytriol | PC3 | Human Prostate Cancer | 19.1 µg/mL | Not directly cited |

Note: Explicit IC50 values for this compound across a wide range of cancer cell lines are not consistently reported in the reviewed literature. The table includes data on related polyacetylenes to provide a broader context of their anti-proliferative activity.

Table 2: Pharmacokinetic Parameters of Panaxynol in Mice

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |

| Intravenous (IV) | 5 | 8.24 | - | 1.5 | - | [7][8][9] |

| Oral (PO) | 20 | 1.72 | 1 | 5.9 | 50.4 | [7][8][9] |

| Oral (PO) | 100 | 1.56 | 1 | 7.11 | 12.6 | [7] |

| Oral (PO) | 200 | 1.71 | 1 | 7.67 | 7.61 | [7] |

| Oral (PO) | 300 | 2.42 | 1 | 9.15 | 6.59 | [7] |

Note: This data is for Panaxynol, a closely related polyacetylene to this compound. Direct and comprehensive pharmacokinetic data for this compound was not available in the reviewed literature.

Experimental Protocols

Isolation and Purification of this compound from Panax ginseng

Objective: To isolate and purify this compound from the hexane (B92381) extract of Panax ginseng roots.

Materials:

-

Dried and powdered roots of Panax ginseng

-

Hexane

-

Silica (B1680970) gel (for column chromatography)

-

Solvents for elution (e.g., petroleum ether, ethyl acetate)

-

Rotary evaporator

-

Chromatography column

Protocol:

-

Extraction:

-

Lyophilized and powdered roots of Panax ginseng are extracted with hexane.[10]

-

The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude hexane extract.

-

-

Silica Gel Column Chromatography:

-

A slurry of silica gel in a non-polar solvent (e.g., petroleum ether) is prepared and packed into a glass column.

-

The crude hexane extract is dissolved in a minimal amount of the non-polar solvent and loaded onto the top of the silica gel column.

-

The column is eluted with a gradient of increasing polarity, typically starting with 100% petroleum ether and gradually increasing the proportion of a more polar solvent like ethyl acetate.[3]

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Fractions containing pure this compound are combined, and the solvent is evaporated to yield the purified compound.[10]

-

Structural Elucidation by NMR Spectroscopy

Objective: To confirm the structure of isolated this compound using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Purified this compound

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR spectrometer

Protocol:

-

The purified this compound sample is dissolved in CDCl₃.

-

¹H NMR and ¹³C NMR spectra are acquired on an NMR spectrometer.

-

The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

-

The obtained spectroscopic data is compared with literature values to confirm the identity and purity of this compound.[10]

¹H and ¹³C NMR Data for this compound (in CDCl₃): (A consolidated table of specific chemical shift assignments for this compound was not available in the reviewed literature. Researchers should refer to primary literature for detailed spectral data.)

In Vivo Antitumor Activity in a Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

-

Human cancer cells (e.g., MCF-7)

-

Immunodeficient mice (e.g., nude mice)

-

Matrigel (optional)

-

This compound formulation for injection

-

Calipers for tumor measurement

Protocol:

-

Cell Preparation and Implantation:

-

Human cancer cells are cultured and harvested during their exponential growth phase.

-

A cell suspension of approximately 3 x 10⁶ cells in a suitable buffer or medium is prepared.[1] The cells can be mixed with Matrigel to improve tumor take rate.

-

The cell suspension is injected subcutaneously into the flank of 4-6 week old nude mice.[1][11]

-

-

Tumor Growth and Treatment:

-

Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: Volume = (width)² x length/2.[1]

-

When tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group (e.g., intraperitoneally or orally) at a specified dose and schedule. The control group receives the vehicle.

-

-

Endpoint Analysis:

-

Tumor volumes and body weights are measured throughout the study.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

-

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects through the modulation of multiple signaling pathways. Its anti-cancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest in cancer cells.

EGFR Activation and Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

In cancer cells, particularly those dependent on Epidermal Growth Factor Receptor (EGFR) signaling, this compound triggers a cascade of events leading to apoptosis.[4]

References

- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 2. Phytochemistry, pharmacological effects and mechanism of action of volatile oil from Panax ginseng C.A.Mey: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound, a component of Panax ginseng, induces apoptosis in cancer cells through EGFR activation and ER stress and inhibits tumor growth in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effective inhibitory activity against MCF-7, A549 and HepG2 cancer cells by a phosphomolybdate based hybrid solid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Panaxynol’s Pharmacokinetic Properties and Its Mechanism of Action in " by Hossam Sami Tashkandi [scholarcommons.sc.edu]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of Panaxynol and this compound in Panax ginseng [mdpi.com]

- 11. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

Panaxydol and Reactive Oxygen Species (ROS) Generation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panaxydol, a polyacetylenic compound isolated from Panax ginseng, has demonstrated significant anti-cancer properties, primarily through the induction of apoptosis in malignant cells. A central mechanism underpinning its therapeutic potential is the generation of reactive oxygen species (ROS). This technical guide provides an in-depth exploration of the molecular pathways initiated by this compound that lead to ROS production and subsequent cellular responses. We will detail the key signaling cascades, present quantitative data on its cytotoxic and pro-apoptotic effects, and provide comprehensive experimental protocols for the assays cited.

Introduction

Reactive oxygen species are highly reactive molecules and free radicals derived from molecular oxygen. While essential for various physiological processes at low concentrations, an excess of ROS can lead to oxidative stress, cellular damage, and programmed cell death. In the context of cancer therapy, the targeted induction of high levels of ROS in tumor cells is a promising strategy to trigger apoptosis. This compound has emerged as a potent inducer of ROS, demonstrating preferential cytotoxicity towards transformed cells while having a minimal effect on their non-transformed counterparts[1]. This document serves as a comprehensive resource for understanding and investigating the intricate relationship between this compound and ROS generation in the pursuit of novel cancer therapeutics.

Core Signaling Pathways

This compound-induced ROS generation is a multifaceted process involving the interplay of several critical signaling pathways. The primary sources of ROS in this context are NADPH oxidase and the mitochondria.

NADPH Oxidase-Dependent ROS Generation

The initial and critical wave of ROS production upon this compound treatment is mediated by the activation of NADPH oxidase[1]. This enzymatic complex, typically found in phagocytes, can be activated in cancer cells to produce superoxide (B77818) radicals. The activation of NADPH oxidase by this compound is a downstream consequence of a signaling cascade that begins with an increase in intracellular calcium levels.

This compound triggers a rapid and sustained increase in intracellular Ca2+ concentration ([Ca2+]i)[1]. This elevation in calcium activates c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK)[1]. Activated JNK and p38 MAPK are then responsible for the activation of NADPH oxidase, which involves the translocation of its regulatory subunits, p47phox and p67phox, to the cell membrane[1]. The inhibition of either JNK or p38 MAPK has been shown to abrogate the translocation of these subunits and subsequent ROS generation, highlighting their crucial role in this pathway[1].

Mitochondrial ROS Production

Following the initial burst of ROS from NADPH oxidase, a secondary and sustained phase of ROS generation occurs within the mitochondria[1]. This mitochondrial ROS production is essential for the execution of this compound-induced apoptosis[1]. The initial ROS generated by NADPH oxidase can lead to mitochondrial dysfunction, including the disruption of the mitochondrial membrane potential, which in turn leads to further ROS production by the electron transport chain.

Upstream Regulators: EGFR and ER Stress

Recent studies have elucidated the role of the Epidermal Growth Factor Receptor (EGFR) and Endoplasmic Reticulum (ER) stress as upstream regulators of the this compound-induced ROS signaling cascade. This compound can activate EGFR, which subsequently activates Phospholipase C gamma (PLCγ)[2]. PLCγ activation leads to the release of Ca2+ from the ER, contributing to the increase in [Ca2+]i that initiates the JNK/p38 MAPK-NADPH oxidase axis[2].

The release of calcium from the ER, coupled with the oxidative stress generated by NADPH oxidase, can trigger ER stress[2]. One of the key unfolded protein response (UPR) pathways activated is the PERK pathway, which leads to the upregulation of the pro-apoptotic protein CHOP[2].

The Nrf2 Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress. Interestingly, this compound has been shown to activate the Nrf2 signaling pathway. This suggests a complex interplay where this compound induces oxidative stress while also potentially activating a cellular defense mechanism. The ultimate fate of the cell likely depends on the balance between the pro-oxidant effects of this compound and the Nrf2-mediated antioxidant response.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| A549 | Non-small Cell Lung Cancer | 81.89 | MTT | |

| NCI-H358 | Non-small Cell Lung Cancer | >200 | MTT | |

| A2780 | Ovarian Cancer | Not specified, but significant inhibition | MTT | [3] |

| SKOV3 | Ovarian Cancer | >50 (for this compound) | MTT | [3] |

| HL-60 | Promyelocytic Leukemia | ~30 (for significant apoptosis) | Trypan Blue | [4] |

| HepG2 | Hepatocellular Carcinoma | Not specified, but inhibited proliferation | MTT | [5] |

Table 2: Apoptotic Effects of this compound

| Cell Line | Concentration (µM) | Treatment Time (h) | Percentage of Apoptotic Cells (Annexin V+) | Reference |

| HL-60 | 30 | 6 | Increased early apoptosis observed | [6] |

| HL-60 | 30 | 12 | Increased late apoptosis observed | [6] |

Table 3: Effect of this compound on ROS Generation

| Cell Line | Concentration | Fold Increase in ROS | Assay | Reference |

| Transformed Cells | Not Specified | Significantly Increased | Not Specified | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (Trypan Blue Exclusion)

-

Cell Preparation: Culture cells to the desired confluency. Harvest adherent cells using trypsin-EDTA and resuspend in complete medium. For suspension cells, collect by centrifugation.

-

Staining: Mix 20 µL of cell suspension with 20 µL of 0.4% Trypan Blue solution.

-

Incubation: Incubate the mixture at room temperature for 1-2 minutes.

-

Counting: Load 10 µL of the mixture into a hemocytometer. Count the number of viable (unstained) and non-viable (blue) cells under a light microscope.

-

Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Intracellular ROS Detection (DCFH-DA Assay)

-

Cell Seeding: Seed cells in a 96-well black plate and allow them to adhere overnight.

-

Probe Loading: Remove the culture medium and wash the cells with serum-free medium. Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Treatment: Wash the cells twice with serum-free medium to remove excess probe. Add the desired concentrations of this compound to the wells.

-

Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader. The increase in fluorescence intensity corresponds to the level of intracellular ROS.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the indicated times.

-

Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Phospho-JNK

-

Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-JNK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathways

Caption: this compound-induced ROS signaling cascade.

Experimental Workflows

Caption: Workflow for ROS and apoptosis assays.

Conclusion

This compound represents a compelling natural compound with significant potential in oncology. Its ability to selectively induce high levels of ROS in cancer cells, leading to their apoptotic demise, positions it as a promising candidate for further preclinical and clinical investigation. The intricate signaling network, involving NADPH oxidase, mitochondria, calcium homeostasis, MAP kinases, EGFR, and ER stress, offers multiple avenues for therapeutic intervention and for the development of combination therapies. A deeper understanding of the interplay between this compound-induced oxidative stress and the cellular antioxidant response, particularly the Nrf2 pathway, will be crucial in optimizing its therapeutic efficacy and minimizing potential off-target effects. This guide provides a foundational framework for researchers to delve into the fascinating and therapeutically relevant biology of this compound.

References

- 1. This compound induces apoptosis through an increased intracellular calcium level, activation of JNK and p38 MAPK and NADPH oxidase-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a component of Panax ginseng, induces apoptosis in cancer cells through EGFR activation and ER stress and inhibits tumor growth in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic Properties of C17 Polyacetylenes from the Fresh Roots of Panax ginseng on Human Epithelial Ovarian Cancer Cells [mdpi.com]

- 4. Induction of apoptosis in human promyelocytic leukemia HL60 cells by panaxynol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits the proliferation and induces the differentiation of human hepatocarcinoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of Apoptosis in Human Promyelocytic Leukemia HL60 Cells by Panaxynol and this compound - PMC [pmc.ncbi.nlm.nih.gov]

Panaxydol's Modulation of Intracellular Calcium Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panaxydol, a polyacetylenic compound isolated from Panax ginseng, has emerged as a significant modulator of intracellular calcium ([Ca2+]i) signaling. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound elevates intracellular calcium levels and the consequential downstream cellular effects, such as apoptosis and cell cycle arrest, particularly in the context of cancer biology. This document summarizes key quantitative data, details experimental methodologies for studying these effects, and presents visual diagrams of the involved signaling pathways to facilitate a comprehensive understanding for research and drug development applications.

Introduction

Calcium ions (Ca2+) are ubiquitous second messengers that regulate a myriad of cellular processes. The precise spatial and temporal control of intracellular Ca2+ concentration is critical for normal cell function, and its dysregulation is implicated in various pathologies, including cancer. This compound has been identified as a potent agent that disrupts cellular calcium homeostasis, leading to significant anti-proliferative and pro-apoptotic effects in cancer cells. Understanding the intricate mechanisms of this compound-induced calcium modulation is paramount for its potential development as a therapeutic agent.